An In-Depth Technical Guide to Omiganan: An Indolicidin Analogue Antimicrobial Peptide
An In-Depth Technical Guide to Omiganan: An Indolicidin Analogue Antimicrobial Peptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Omiganan (CLS001, MX-594AN) is a novel, broad-spectrum antimicrobial peptide (AMP) that represents a significant advancement in the fight against multidrug-resistant pathogens. As a synthetic analogue of indolicidin, a naturally occurring cationic peptide found in bovine neutrophils, Omiganan exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi. Its primary mechanism of action involves the rapid disruption of microbial cell membranes, leading to cell death. Furthermore, emerging evidence highlights its capacity to modulate the host immune response, suggesting a dual mode of action that is advantageous for therapeutic applications. This technical guide provides a comprehensive overview of Omiganan, including its antimicrobial efficacy, detailed experimental protocols for its evaluation, and an exploration of its mechanisms of action, tailored for the scientific and drug development community.
Introduction to Omiganan
Omiganan is a 12-amino-acid cationic peptide with the sequence ILRWPWWPWRRK-NH2. Its design as an analogue of indolicidin was aimed at enhancing its antimicrobial properties while maintaining a favorable safety profile.[1][2] The high content of tryptophan and arginine residues contributes to its strong interaction with and perturbation of microbial membranes. Clinical development of Omiganan has focused on topical applications, including the prevention of catheter-related bloodstream infections and the treatment of skin conditions such as rosacea and atopic dermatitis.[3][4]
Antimicrobial Spectrum and Efficacy
Omiganan demonstrates a broad spectrum of antimicrobial activity. The following tables summarize its in vitro efficacy, presented as Minimum Inhibitory Concentrations (MICs), against a variety of clinically relevant microbial isolates.
Antibacterial Activity of Omiganan
| Bacterial Species | No. of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Staphylococcus aureus (Methicillin-susceptible) | - | ≤0.5 - 32 | 16 | 16 | [5] |
| Staphylococcus aureus (Methicillin-resistant) | - | ≤0.5 - 32 | 16 | 16 | [5] |
| Coagulase-negative staphylococci | 390 | 1 - 8 | 4 | 4 | [5] |
| Enterococcus faecalis | - | 8 - >128 | 64 | 128 | [5] |
| Enterococcus faecium (Vancomycin-susceptible) | - | 1 - 16 | 4 | 8 | [5] |
| Enterococcus faecium (Vancomycin-resistant) | - | 1 - 16 | 4 | 8 | [5] |
| Streptococcus pneumoniae | - | 4 - 64 | - | - | [1] |
| Escherichia coli | 167 | 4 - 1024 | 32 | 128 | [5] |
| Klebsiella pneumoniae | - | 8 - 512 | 32 | 128 | [5] |
| Pseudomonas aeruginosa | - | 16 - 512 | 128 | 256 | [5] |
| Enterobacter spp. | - | 8 - >1024 | 64 | 512 | [5] |
Antifungal Activity of Omiganan
| Fungal Species | No. of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Candida albicans | - | 16 - 128 | 32 | 64 |
| Candida glabrata | - | 32 - 256 | 128 | 256 |
| Candida parapsilosis | - | 32 - 256 | 128 | 256 |
| Candida tropicalis | - | 16 - 64 | 32 | 32 |
| Candida krusei | - | 16 - 128 | 32 | 64 |
| Aspergillus spp. | 10 | ≤1024 | - | - |
Mechanism of Action
Omiganan's primary antimicrobial mechanism is the disruption of microbial cell membrane integrity. This is followed by potential interactions with intracellular targets.
Membrane Disruption
The cationic nature of Omiganan facilitates its initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, depolarization, and leakage of intracellular contents, ultimately resulting in cell death.
Intracellular Targets
In addition to membrane disruption, evidence suggests that Omiganan can translocate across the bacterial membrane and interact with intracellular components. Studies on its parent compound, indolicidin, have shown inhibition of DNA and RNA synthesis, which may also contribute to the antimicrobial activity of Omiganan.[6][7]
Immunomodulatory Effects
Omiganan has been shown to modulate the host immune response, a characteristic of many antimicrobial peptides. It can enhance interferon responses to endosomal Toll-like receptor (TLR) ligands in human peripheral blood mononuclear cells.[8] This suggests a role in augmenting the innate immune system's ability to combat infections. The interaction with TLRs, particularly in plasmacytoid dendritic cells, leads to the production of type I interferons, which are crucial for antiviral and antibacterial immunity.
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the standard for determining the MIC of antimicrobial agents, including Omiganan.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Omiganan stock solution (e.g., in sterile water or 0.01% acetic acid)
-
Bacterial or fungal inoculum, adjusted to the appropriate density (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of Omiganan in the appropriate broth directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Prepare the microbial inoculum by suspending colonies from an overnight culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the appropriate broth to achieve the final target concentration.
-
Add 50 µL of the diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (inoculum without Omiganan) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of Omiganan that completely inhibits visible growth of the microorganism.
Bacterial Membrane Permeabilization Assays
5.2.1 Outer Membrane Permeabilization (NPN Uptake Assay)
This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.
Materials:
-
Bacterial cells grown to mid-log phase
-
HEPES buffer (5 mM, pH 7.2)
-
NPN stock solution (e.g., 500 µM in acetone)
-
Omiganan solution
-
Fluorometer with excitation at 350 nm and emission at 420 nm
Procedure:
-
Harvest bacterial cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD600) of 0.5.
-
Add NPN to the cell suspension to a final concentration of 10 µM and allow it to equilibrate for a few minutes.
-
Measure the baseline fluorescence.
-
Add Omiganan at the desired concentration and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates NPN uptake and thus outer membrane permeabilization.
5.2.2 Inner Membrane Permeabilization (Propidium Iodide Uptake Assay)
Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. Its entry into the cytoplasm and subsequent fluorescence upon binding to DNA is an indicator of inner membrane damage.
Materials:
-
Bacterial cells grown to mid-log phase
-
Phosphate-buffered saline (PBS)
-
Propidium iodide stock solution (e.g., 1 mg/mL in water)
-
Omiganan solution
-
Fluorometer or flow cytometer with excitation at ~535 nm and emission at ~617 nm
Procedure:
-
Harvest and wash bacterial cells as described for the NPN assay.
-
Resuspend the cells in PBS.
-
Add PI to the cell suspension to a final concentration of 2-10 µg/mL.
-
Measure the baseline fluorescence.
-
Add Omiganan at the desired concentration and monitor the increase in fluorescence over time.
Conclusion and Future Directions
Omiganan is a promising antimicrobial peptide with a potent and broad spectrum of activity against clinically important pathogens. Its dual mechanism of action, combining direct microbial killing through membrane disruption with immunomodulatory effects, makes it an attractive candidate for further development, particularly for topical applications. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of Omiganan and other novel antimicrobial peptides. Future research should focus on further elucidating the intricacies of its interaction with host immune cells, exploring its potential for synergistic activity with conventional antibiotics, and continuing to evaluate its efficacy and safety in clinical settings. The development of resistance to Omiganan appears to be low, a significant advantage in the current era of widespread antibiotic resistance.[9] Continued exploration of this and other indolicidin analogues will be crucial in addressing the growing threat of infectious diseases.
References
- 1. Quality Control Guidelines for MIC Susceptibility Testing of Omiganan Pentahydrochloride (MBI 226), a Novel Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. Antimicrobial Peptide Omiganan Enhances Interferon Responses to Endosomal Toll-Like Receptor Ligands in Human Peripheral Blood Mononuclear Cells. | CHDR [chdr.nl]
- 4. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 7. jmilabs.com [jmilabs.com]
- 8. Antimicrobial and antifungal activities of a novel cationic antimicrobial peptide, omiganan, in experimental skin colonisation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational antimicrobial peptide design and evaluation against multidrug-resistant clinical isolates of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
